molecular formula C18H18ClF3N2O3S B3561701 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3561701
M. Wt: 434.9 g/mol
InChI Key: QZENAPGAJDNIIA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and a trifluoromethyl group (-CF3). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonyl, and trifluoromethyl groups would likely have a significant impact on the compound’s structure and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, amides can participate in hydrolysis reactions, and sulfonyl groups can be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. Without more specific information about the intended use or target of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and the results of further testing and research. It could potentially be of interest in fields such as drug discovery, materials science, or chemical synthesis .

Properties

IUPAC Name

2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-12-4-7-14(8-5-12)28(26,27)24(11-17(25)23(2)3)13-6-9-16(19)15(10-13)18(20,21)22/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZENAPGAJDNIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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